molecular formula C11H14O4 B2667963 3-(3-Methoxypropoxy)benzoic acid CAS No. 179992-99-5

3-(3-Methoxypropoxy)benzoic acid

Cat. No.: B2667963
CAS No.: 179992-99-5
M. Wt: 210.229
InChI Key: FOKGDEBXXPPCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxypropoxy)benzoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-methoxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypropoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypropoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 3-(3-Carboxypropoxy)benzoic acid.

    Reduction: 3-(3-Methoxypropoxy)benzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxypropoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The methoxypropoxy group can enhance the compound’s solubility and bioavailability, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoic acid: Lacks the propoxy group, making it less soluble and potentially less bioavailable.

    3-(3-Hydroxypropoxy)benzoic acid: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and interactions.

    3-(3-Ethoxypropoxy)benzoic acid: Similar structure but with an ethoxy group, which can affect its chemical properties and applications.

Uniqueness

3-(3-Methoxypropoxy)benzoic acid is unique due to the presence of the methoxypropoxy group, which enhances its solubility and bioavailability compared to other similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-methoxypropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-6-3-7-15-10-5-2-4-9(8-10)11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKGDEBXXPPCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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